(5Z)-3-butyl-5-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-BUTYL-4-((Z)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-4-((Z)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
1-BUTYL-4-((Z)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-((Z)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-BUTYL-4-((Z)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE: This compound is unique due to its specific substituents and structural features.
Other Imidazole Derivatives: Similar compounds include other imidazole derivatives with different substituents, such as 1-butyl-4-(methoxyphenyl)-2-sulfanyl-1H-imidazole-5-one and 1-butyl-4-(nitrophenyl)-2-sulfanyl-1H-imidazole-5-one.
Uniqueness
The uniqueness of 1-BUTYL-4-((Z)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25N5O4S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H25N5O4S/c1-5-6-9-24-20(27)17(22-21(24)31)11-15-7-8-18(30-4)16(10-15)12-25-14(3)19(26(28)29)13(2)23-25/h7-8,10-11H,5-6,9,12H2,1-4H3,(H,22,31)/b17-11- |
InChI Key |
JYSULGJDFIWCFI-BOPFTXTBSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)[N+](=O)[O-])C)/NC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)[N+](=O)[O-])C)NC1=S |
Origin of Product |
United States |
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